molecular formula C12H14Cl2N2O B5730628 (2,6-Dichloro-4-methylpyridin-3-yl)(piperidin-1-yl)methanone

(2,6-Dichloro-4-methylpyridin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B5730628
M. Wt: 273.15 g/mol
InChI Key: SDBICGCJGKELDU-UHFFFAOYSA-N
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Description

(2,6-Dichloro-4-methylpyridin-3-yl)(piperidin-1-yl)methanone is a chemical compound that features a pyridine ring substituted with chlorine and methyl groups, and a piperidine ring attached via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichloro-4-methylpyridin-3-yl)(piperidin-1-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichloro-4-methylpyridine and piperidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The 2,6-dichloro-4-methylpyridine is reacted with piperidine under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reaction.

    Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the reaction.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichloro-4-methylpyridin-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

(2,6-Dichloro-4-methylpyridin-3-yl)(piperidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of (2,6-Dichloro-4-methylpyridin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes.

    Biological Effects: The exact biological effects depend on the specific targets and pathways involved, which are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (2,6-Dichloropyridin-3-yl)(piperidin-1-yl)methanone: A similar compound with a different substitution pattern on the pyridine ring.

    (2,6-Dichloro-4-methylpyridin-3-yl)(morpholin-1-yl)methanone: A compound where the piperidine ring is replaced with a morpholine ring.

Uniqueness

(2,6-Dichloro-4-methylpyridin-3-yl)(piperidin-1-yl)methanone is unique due to its specific substitution pattern and the presence of both pyridine and piperidine rings. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2,6-dichloro-4-methylpyridin-3-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O/c1-8-7-9(13)15-11(14)10(8)12(17)16-5-3-2-4-6-16/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBICGCJGKELDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)N2CCCCC2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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